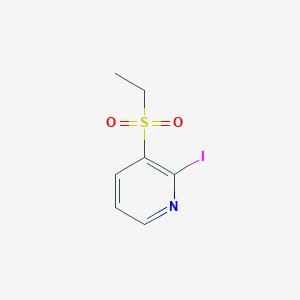
1-(4-Iodophenyl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)ethane-1,2-diol is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the iodination of 1-phenyl-1,2-ethanediol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom onto the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1-(4-iodophenyl)ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Periodic acid (HIO₄), lead tetraacetate (Pb(OAc)₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts, boron reagents (e.g., phenylboronic acid)
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes
Reduction: 1-(4-Iodophenyl)ethanol
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of UV-responsive degradable polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the diol group undergoes cleavage to form aldehydes or ketones through the action of oxidizing agents . In substitution reactions, the iodine atom is replaced by other functional groups via palladium-catalyzed cross-coupling reactions .
Comparación Con Compuestos Similares
Ethane-1,2-diol (Ethylene glycol): A simple diol used in antifreeze formulations and polyester production.
1-Phenyl-1,2-ethanediol: A related compound without the iodine substituent, used as a chiral building block in organic synthesis.
(1S)-2-O-Z-feruloyl-1-(4-hydroxyphenyl)ethane-1,2-diol: A ferulic acid derivative with anticoagulant properties.
Uniqueness: 1-(4-Iodophenyl)ethane-1,2-diol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Propiedades
Fórmula molecular |
C8H9IO2 |
|---|---|
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2 |
Clave InChI |
ZNNCSCNNQXKILF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CO)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)

![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)




![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
